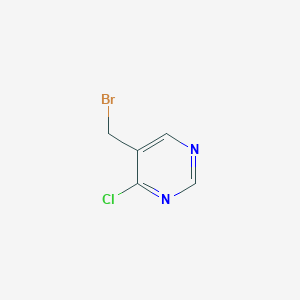

5-(Bromomethyl)-4-chloropyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrClN2 |

|---|---|

Molecular Weight |

207.45 g/mol |

IUPAC Name |

5-(bromomethyl)-4-chloropyrimidine |

InChI |

InChI=1S/C5H4BrClN2/c6-1-4-2-8-3-9-5(4)7/h2-3H,1H2 |

InChI Key |

CELVMQZHFSJQJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromomethyl 4 Chloropyrimidine

Retrosynthetic Analysis of the 5-(Bromomethyl)-4-chloropyrimidine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnections involve the exocyclic bromomethyl group and the chloro substituent on the pyrimidine (B1678525) ring.

The most logical initial disconnection is the C5-CH₂Br bond, which points to 4-chloro-5-methylpyrimidine (B1314200) as the immediate precursor. nih.gov This transformation is a standard benzylic-type halogenation.

Further disconnection of the C4-Cl bond suggests a precursor such as 5-methylpyrimidin-4-ol or its tautomer, 5-methyl-2(1H)-pyrimidinone. The conversion of a hydroxyl group or tautomeric carbonyl to a chloride is a common and high-yielding transformation, typically achieved with reagents like phosphorus oxychloride. researchgate.net

Finally, the 4-hydroxy-5-methylpyrimidine (B101695) core can be disconnected through the established pyrimidine synthesis pathways. One of the most common methods involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine derivative. advancechemjournal.com In this case, a suitably substituted three-carbon component would react with a source of the N-C-N fragment, such as formamidine (B1211174), to form the heterocyclic ring.

Precursor Synthesis Strategies for Pyrimidine Scaffolds

The synthesis of the key precursor, 4-chloro-5-methylpyrimidine, hinges on the effective construction of the pyrimidine ring and the subsequent introduction of the required substituents.

The construction of the pyrimidine ring is a foundational step in heterocyclic chemistry, with several well-established methods. A widely used approach is the Principal Synthesis, which involves the reaction of a compound containing an N-C-N fragment (like urea (B33335), thiourea, or amidines) with a 1,3-dielectrophilic three-carbon unit. advancechemjournal.com

For a 5-substituted pyrimidine, the synthesis can start from precursors that already contain the desired substituent. For example, the condensation of formamidine hydrochloride with 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester leads to a 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, illustrating how the C-5 substituent is incorporated from the start. google.com A similar strategy can be envisioned for 5-methylpyrimidines.

Another powerful method involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with formamide (B127407) at high temperatures, which can yield 5-halopyrimidines directly. google.com While this produces a halogen at C-5, it demonstrates the versatility of starting materials for pyrimidine synthesis. The fundamental building blocks for the pyrimidine ring are atoms from aspartate, glutamine, and carbon dioxide in biosynthesis, a principle that guides laboratory syntheses using analogous small molecule fragments. davuniversity.org

The strategic placement of substituents on the pyrimidine scaffold is critical. The C-5 methyl group is typically incorporated during the ring formation by using a methyl-substituted three-carbon precursor.

The introduction of the chlorine atom at the C-4 position is most commonly achieved by the chlorination of a corresponding pyrimidin-4-ol (or its keto tautomer). Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for this transformation. The reaction involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. For instance, 5-bromo-2-methylpyrimidin-4-ol (B156621) is chlorinated using POCl₃, often with a catalyst like triethylamine (B128534) or N,N-dimethylaniline, at temperatures ranging from 50–120°C. This standard procedure is broadly applicable to a wide range of pyrimidin-4-ones to generate 4-chloropyrimidines. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for introducing substituents at the C-5 position of pyrimidine nucleosides, showcasing advanced methods for C-C bond formation on the pyrimidine ring. acs.org

Direct Bromination Approaches to Install the Bromomethyl Group at C-5

The final key step in the synthesis is the selective bromination of the methyl group at the C-5 position.

The conversion of 4-chloro-5-methylpyrimidine to this compound is achieved through a free-radical halogenation. This reaction is analogous to the well-known allylic or benzylic bromination. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) . masterorganicchemistry.comyoutube.com

NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals in the reaction mixture. masterorganicchemistry.comlibretexts.org This is crucial for achieving regioselectivity, as high concentrations of Br₂ would lead to undesired electrophilic addition across the pyrimidine ring's double bonds. masterorganicchemistry.com The reaction is initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.comlibretexts.org

The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ generates the initial bromine radical. libretexts.org

Propagation: The bromine radical abstracts a hydrogen atom from the C-5 methyl group, forming a resonance-stabilized pyrimidin-5-ylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, which continues the chain. youtube.comlibretexts.org

Termination: The reaction ceases when two radicals combine.

To maximize the yield of this compound and ensure high regioselectivity, careful optimization of the reaction conditions is essential.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Maintains a low Br₂ concentration to favor radical substitution over electrophilic addition. masterorganicchemistry.comlibretexts.org |

| Solvent | Non-polar, inert solvents like carbon tetrachloride (CCl₄) or cyclohexane. | Prevents side reactions and effectively dissolves the reactants without participating in the radical process. libretexts.org |

| Initiator | AIBN or UV light | Provides a controlled source of radicals to initiate the chain reaction efficiently. youtube.com |

| Temperature | Reflux | Provides the necessary energy for homolytic cleavage and propagation steps while being dictated by the solvent's boiling point. |

| Stoichiometry | Slight excess of NBS | Ensures complete conversion of the starting material, 4-chloro-5-methylpyrimidine. |

The key to regioselectivity in this radical bromination is the stability of the intermediate radical formed. youtube.com The pyrimidin-5-ylmethyl radical is stabilized by resonance, making the hydrogens on the methyl group the most susceptible to abstraction. By controlling the concentration of the halogenating species and using appropriate initiators, the reaction can be directed almost exclusively to the methyl group, providing high yields of the desired product. acs.org

Chlorination Methodologies at the C-4 Position

The introduction of a chlorine atom at the C-4 position of the pyrimidine ring is a critical transformation in the synthesis of this compound. Methodologies have evolved to optimize this chlorination step, primarily focusing on the conversion of readily available 4-hydroxypyrimidine (B43898) precursors.

Conversion of 4-Hydroxypyrimidine Precursors to 4-Chloropyrimidine (B154816) Systems (e.g., Phosphorus Oxychloride-Mediated Reactions)

The reaction of 4-hydroxypyrimidines with phosphorus oxychloride (POCl₃) has been a standard and widely used method for over a century to produce 4-chloropyrimidines. mdpi.comresearchgate.net This process typically involves heating the hydroxy-containing substrate in an excess of POCl₃, often in the presence of a tertiary amine like pyridine (B92270) which acts as both an acid scavenger and a reaction promoter. mdpi.comresearchgate.netgoogle.com

Historically, these reactions were conducted using a large excess of POCl₃, which served as both the reagent and the solvent. researchgate.net However, on a large scale, this approach presents significant environmental and safety challenges due to the need to quench large quantities of unreacted, corrosive POCl₃. researchgate.net

More recent advancements have focused on developing more sustainable and efficient protocols. A significant improvement has been the implementation of solvent-free or low-solvent conditions, using equimolar amounts of POCl₃. researchgate.netnih.gov In these methods, the reaction is carried out by heating the hydroxypyrimidine, one equivalent of POCl₃ per hydroxyl group, and one equivalent of a base such as pyridine in a sealed reactor at high temperatures (e.g., 140–160 °C) for a shorter duration. mdpi.comnih.gov This approach is not only more environmentally friendly but has also been shown to provide high yields and purity for a variety of substituted pyrimidines, making it suitable for large-scale (multigram to kilogram) preparations. mdpi.comresearchgate.net

The use of a hydroxypyrimidine sodium salt as the starting material offers an alternative strategy. google.com In this method, the sodium salt reacts with a chlorinating agent, serving as both the reactant and an acid-binding agent to neutralize the hydrogen chloride generated during the reaction. This eliminates the need for an additional base, potentially reducing costs and simplifying the work-up procedure. google.com

Below is a table summarizing various chlorination conditions for hydroxypyrimidine derivatives.

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 2,4-dihydroxy-5-chloropyrimidine | POCl₃, Pyridine | Distillation (94–96 °C/12 mm Hg) | 89% | 96% | mdpi.com |

| 4,6-dihydroxypyrimidine sodium | POCl₃, Acetone | Reflux, 8h | 92.6% | 99.4% | google.com |

| 5-methoxy-4,6-dihydroxy-pyrimidine sodium | POCl₃ | Reflux, 8h | 92.9% | 99.1% | google.com |

| Various Hydroxypyrimidines | Equimolar POCl₃, Pyridine | Sealed reactor, 160 °C, 2h | >90% (generally) | High | nih.govresearchgate.net |

Selective Chlorination Protocols in the Presence of Bromomethyl Functionality

Performing a selective chlorination at the C-4 position while a reactive bromomethyl group is present at C-5 is a significant chemical challenge. The harsh conditions typically employed for the conversion of a hydroxyl group to a chloride using reagents like POCl₃ can lead to side reactions with the bromomethyl moiety.

Consequently, the more common and practical synthetic route to this compound involves introducing the chloro group first, followed by the bromination of a 5-methyl group. This sequence avoids the potential for the bromomethyl group to be compromised during the chlorination step.

However, research into milder and more selective chlorination methods is ongoing. One potential approach involves the use of specially designed phosphine (B1218219) reagents. nih.gov For instance, protocols have been developed for the chlorination of substituted pyridines and pyrimidines using PPh₃-derived salts or more electrophilic phosphonium (B103445) salts under milder conditions, which could potentially offer the selectivity needed to chlorinate a 4-hydroxypyrimidine without affecting a pre-existing bromomethyl group. nih.gov These methods often proceed under conditions that can preserve acid-sensitive groups, suggesting they may be compatible with the bromomethyl functionality. nih.gov

Novel and Convergent Synthetic Routes to this compound

One-Pot Reaction Sequences

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single reaction vessel. This approach minimizes waste, saves time, and reduces operational costs. While a specific one-pot synthesis for this compound is not widely documented, the synthesis of various substituted pyrimidine derivatives through MCRs is well-established. nih.govresearchgate.netmdpi.com

For example, one-pot, three-component syntheses of bioactive tetrahydropyrimidinecarboxamide derivatives have been successfully achieved using catalysts like lanthanum triflate. nih.gov Similarly, strategies for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives have been developed using a one-pot multicomponent reaction approach, which circumvents selectivity issues associated with direct trifluoromethylation. researchgate.net These examples demonstrate the feasibility of constructing the pyrimidine core and introducing substituents in a single, streamlined process. A hypothetical one-pot synthesis for this compound could be envisioned, potentially starting from simpler building blocks that combine to form the desired product, although this would require significant methodological development.

Flow Chemistry Applications for Enhanced Production Efficiency

Continuous flow chemistry has emerged as a powerful technology for process intensification, offering superior control over reaction parameters, enhanced safety, and improved yields and purity compared to traditional batch methods. researchgate.netnih.gov This is particularly relevant for reactions that are difficult to scale up, such as photochemical processes.

A key step in an alternative synthesis of this compound is the bromination of 5-methyl-4-chloropyrimidine. The application of flow chemistry to the photochemical bromination of a 5-methyl-substituted pyrimidine, a precursor to the drug Rosuvastatin, highlights the potential of this technology. researchgate.netmdpi.com In this process, a solution of the 5-methylpyrimidine (B16526) and a brominating agent like N-bromosuccinimide (NBS) is passed through a transparent reactor and irradiated with light.

The use of a flow reactor offers several advantages for this transformation:

Drastically Reduced Reaction Times: Reactions that take hours in batch mode can be completed in minutes in a flow system. researchgate.net

Improved Selectivity: The precise control over residence time and irradiation minimizes the formation of over-brominated byproducts and product degradation, leading to higher purity. researchgate.netmdpi.com

Enhanced Safety and Scalability: The small reaction volume at any given time makes the process safer, especially for energetic reactions like photobromination. Scaling up is achieved by running the system for a longer duration rather than using larger reactors. researchgate.net

Applications of 5 Bromomethyl 4 Chloropyrimidine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The pyrimidine (B1678525) core is a fundamental structural motif in numerous biologically active compounds. nih.gov The ability to use 5-(Bromomethyl)-4-chloropyrimidine to build more elaborate fused and polycyclic systems is one of its most significant applications.

This compound is an ideal starting material for the synthesis of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines. These fused heterocycles are known to exhibit a wide range of medicinal properties. nih.govst-andrews.ac.uk The general strategy involves a tandem reaction sequence where a binucleophilic reagent reacts with both the bromomethyl and chloro substituents.

For instance, reaction with a nucleophile containing a thiol, hydroxyl, or amine group, along with an adjacent functional group capable of cyclization, can lead to the formation of a new five- or six-membered ring fused to the pyrimidine core. The initial step is typically the alkylation of the most reactive nucleophilic site by the bromomethyl group, followed by an intramolecular cyclization involving the displacement of the 4-chloro group.

Table 1: Potential Synthesis of Fused Pyrimidines

| Reagent (Binucleophile) | Intermediate | Fused Ring System |

|---|---|---|

| 2-aminoethanethiol | S-(4-chloro-pyrimidin-5-ylmethyl)-2-aminoethanethiol | Dihydrothiazolo[3,2-a]pyrimidinone derivative |

| Ethyl 2-mercaptoacetate | Ethyl 2-((4-chloropyrimidin-5-yl)methylthio)acetate | Thieno[2,3-d]pyrimidine derivative |

Beyond simple fused systems, this compound can be employed to construct more complex polycyclic nitrogen heterocycles. These structures are of great interest in medicinal chemistry, often mimicking the core of various alkaloids and other natural products. The synthesis of pyrimido[4,5-b]quinolines, for example, can be envisioned starting from this building block. openaccessjournals.com

The synthetic approach may involve a multi-step sequence. First, the 4-chloro position can be substituted via a nucleophilic aromatic substitution (SNAr) reaction, for instance, with an aniline (B41778) derivative. The resulting intermediate, a 4-anilino-5-(bromomethyl)pyrimidine, can then undergo an intramolecular Friedel-Crafts-type cyclization or a radical-induced cyclization to form a new six-membered ring, resulting in a tricyclic system. Further functionalization can lead to even more complex polycyclic networks.

Role in the Synthesis of Natural Product Analogues and Precursors

Natural products remain a vital source of inspiration for drug discovery. nih.gov Total synthesis allows for the confirmation of their structures and the generation of analogues for structure-activity relationship (SAR) studies. This compound serves as a valuable scaffold for creating analogues of natural products containing a pyrimidine or a related diazine core.

By utilizing the two reactive handles, chemists can append various side chains and ring systems that mimic the structures of natural products while introducing modifications to fine-tune biological activity or improve pharmacokinetic properties. For example, the pyrimidine ring is a key component of thiamine (B1217682) (Vitamin B1) and the nucleobases cytosine, thymine, and uracil (B121893). This building block can be used to synthesize modified nucleoside analogues or other mimics where the pyrimidine core is attached to fragments resembling the side chains of complex natural products.

Development of Advanced Synthetic Reagents and Ligands

The inherent structure of this compound, with its nitrogen atoms acting as potential coordination sites, makes it an attractive platform for developing specialized reagents and ligands for catalysis. By selectively reacting the chloro and bromomethyl groups, complex chelating agents can be synthesized.

For example, substitution of the 4-chloro group with a phosphine-containing nucleophile and subsequent reaction of the bromomethyl group with a secondary amine could yield a P,N-bidentate ligand. Such ligands are highly valuable in transition-metal catalysis for asymmetric synthesis. The pyrimidine backbone provides a rigid scaffold that can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse compounds for high-throughput screening. openaccessjournals.comnih.gov The orthogonal reactivity of this compound makes it an excellent scaffold for the synthesis of combinatorial libraries.

A "two-dimensional" library can be constructed by first reacting a set of diverse nucleophiles (R¹-XH) at the 4-position to displace the chlorine atom. This creates a first library of intermediates. Each of these intermediates can then be further reacted with a second set of diverse nucleophiles (R²-YH) at the 5-bromomethyl position. This approach allows for the exponential generation of a large library of unique compounds from a small number of starting materials.

Table 2: Example of a 2D Combinatorial Library Synthesis

| Step 1: R¹-NH₂ (amines) | Intermediate: 4-(R¹-amino)-5-(bromomethyl)pyrimidine | Step 2: R²-SH (thiols) | Final Product Library: 4-(R¹-amino)-5-((R²-thio)methyl)pyrimidine |

|---|---|---|---|

| Aniline | 4-anilino-5-(bromomethyl)pyrimidine | Thiophenol | 4-anilino-5-((phenylthio)methyl)pyrimidine |

| Benzylamine | 4-(benzylamino)-5-(bromomethyl)pyrimidine | Ethanethiol | 4-(benzylamino)-5-((ethylthio)methyl)pyrimidine |

This methodology enables the systematic exploration of the chemical space around the pyrimidine core, which is crucial for identifying lead compounds in drug discovery programs. researchgate.net

Role of 5 Bromomethyl 4 Chloropyrimidine in Preclinical Medicinal Chemistry Research

Design and Synthesis of Pyrimidine-Based Scaffolds for Bioactive Molecules

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in numerous biologically important molecules, including nucleic acids and various therapeutic agents. nih.gov The strategic placement of reactive functional groups on the pyrimidine core, as seen in 5-(Bromomethyl)-4-chloropyrimidine, provides medicinal chemists with a powerful tool for constructing complex molecular architectures.

The presence of two distinct reactive sites on this compound allows for sequential and regioselective reactions. The bromomethyl group is highly susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups through alkylation reactions. Simultaneously, the chlorine atom at the 4-position can be displaced by another set of nucleophiles, often under different reaction conditions. This differential reactivity is crucial for the controlled, stepwise assembly of polysubstituted pyrimidine derivatives. beilstein-journals.orgnih.gov

Synthetic strategies often involve the initial reaction at the more labile bromomethyl position, followed by substitution of the chloro group. For instance, coupling reactions with various amines, thiols, or alcohols at the bromomethyl site can be achieved, followed by a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the 4-position to introduce aryl or heteroaryl moieties. This modular approach facilitates the rapid generation of chemical libraries of related compounds, which is essential for systematic drug discovery efforts. nih.gov

The synthesis of these pyrimidine-based scaffolds is a critical first step in the development of new therapeutic agents. By carefully selecting the building blocks to be attached to the this compound core, researchers can design molecules with specific three-dimensional shapes and electronic properties tailored to interact with a particular biological target.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Typical Reactions |

| Bromomethyl | 5 | Nucleophilic Substitution (Alkylation) |

| Chloro | 4 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |

Precursors to Compounds with Investigational Biological Activities (in vitro and preclinical in vivo studies)

The true value of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of compounds with a broad spectrum of potential therapeutic applications. Preclinical studies have demonstrated that derivatives of this compound exhibit promising antimicrobial, anticancer, and enzyme-inhibiting activities, among others.

Preclinical Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrimidine derivatives have long been recognized for their antimicrobial properties, and compounds derived from this compound are no exception. nih.gov

In preclinical studies, various derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. For example, the introduction of specific side chains at the 5- and 4-positions of the pyrimidine ring has led to the discovery of compounds with significant in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com One study reported on novel pyrimidine derivatives that exhibited excellent antimicrobial activities when compared to reference drugs like ampicillin. nih.gov Another research effort focused on the synthesis of pyrimidine derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Similarly, antifungal activity has been observed in certain this compound derivatives. The ability to systematically modify the substituents on the pyrimidine core allows for the optimization of antifungal potency and spectrum of activity. mdpi.com Research has shown that some pyrimidine derivatives exhibit potent antifungal properties against various strains of Candida albicans and Aspergillus flavus. nih.govmdpi.com

Table 2: Examples of Preclinical Antimicrobial Activity of this compound Derivatives

| Derivative Type | Target Organism(s) | Key Findings |

| Pyrimidine-Thiol Hybrids | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Some compounds showed strong antimicrobial effects against all tested microorganisms. nih.govekb.eg |

| Pyrimidine-Hydrazone Hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Exhibited good antibacterial activity. mdpi.com |

| Pleuromutilin Hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated excellent bactericidal effect both in vitro and in vivo. mdpi.com |

Preclinical Anticancer Activity Investigations

The pyrimidine scaffold is a well-established pharmacophore in oncology, with several pyrimidine-based drugs currently used in cancer chemotherapy. nih.gov this compound serves as a valuable starting material for the synthesis of novel anticancer agents. nih.gov

Researchers have designed and synthesized numerous derivatives and evaluated their cytotoxic activity against various cancer cell lines in vitro. For instance, a series of 2,4,5-substituted pyrimidine derivatives were synthesized and showed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds having an IC50 value of less than 0.10 microM. medchemexpress.com Other studies have reported on pyrimidine derivatives containing aryl urea (B33335) moieties that exhibited significant cytotoxic activity against colon and prostate cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.gov

The versatility of the this compound scaffold allows for the exploration of different substitution patterns to enhance anticancer potency and selectivity. nih.gov For example, the introduction of specific side chains has been shown to improve the anticancer activity of the parent compound. nih.gov

Enzyme Inhibition and Receptor Modulation Studies (Preclinical Mechanistic Insights)

Many diseases are driven by the aberrant activity of specific enzymes or the dysregulation of cellular receptors. Consequently, the development of small molecules that can modulate the function of these key proteins is a major focus of drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes and modulators of receptors in preclinical settings.

For example, pyrimidine derivatives have been explored as inhibitors of cholinesterases, enzymes that play a crucial role in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that certain pyrimidine diamine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through a mixed inhibition mechanism, suggesting interaction with both the catalytic and peripheral anionic sites of the enzymes. nih.gov

Furthermore, the pyrimidine core is a common feature in kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. The ability to synthesize a wide range of substituted pyrimidines from this compound makes it an attractive starting point for the development of novel kinase inhibitors.

Other Preclinical Therapeutic Area Explorations (e.g., Antimalarial, Antiviral)

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer applications. Researchers are actively exploring their utility in other disease areas.

In the fight against malaria, a parasitic disease that affects millions worldwide, novel therapeutic agents are urgently needed. Pyrimidine-based compounds have shown promise as antimalarial agents. nih.govnih.gov For instance, hybrid molecules combining the 4-aminoquinoline (B48711) pharmacophore with a pyrimidine moiety have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov

The antiviral potential of pyrimidine derivatives is also an active area of research. mdpi.comnih.gov Given the structural similarities of some pyrimidine derivatives to nucleosides, they have been investigated as inhibitors of viral replication. For example, certain C-5 substituted pyrimidine derivatives have shown moderate activity against cytomegalovirus (CMV). nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

A critical aspect of medicinal chemistry is understanding how the chemical structure of a molecule relates to its biological activity. Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. The versatility of this compound as a synthetic scaffold greatly facilitates SAR studies. nih.gov

By systematically varying the substituents at the 5- and 4-positions of the pyrimidine ring, researchers can probe the specific structural requirements for a desired biological effect. For example, in the development of anticancer agents, SAR studies have elucidated the importance of the nature and size of the substituent at the 2- and 5-positions of the pyrimidine scaffold for inhibitory activity against specific cancer cell lines. medchemexpress.com

Similarly, in the context of antimicrobial research, SAR studies can reveal which functional groups and substitution patterns enhance potency against particular pathogens or broaden the spectrum of activity. These studies provide valuable insights into the molecular interactions between the pyrimidine derivatives and their biological targets, guiding the rational design of more effective therapeutic agents. nih.gov The position of substituents on the pyrimidine nucleus has been shown to greatly influence the biological activities of the resulting compounds. nih.gov

Rational Drug Design Approaches Utilizing the Functionalized Pyrimidine Core

Rational drug design is a methodical approach to discovering new medications by leveraging knowledge of biological targets and molecular interactions. fiveable.me This strategy aims to create compounds with enhanced efficacy and reduced side effects by understanding how a molecule binds to its target on a structural level. fiveable.me The functionalized pyrimidine core of this compound offers a versatile scaffold for such rational design approaches due to its specific structural and electronic properties.

The pyrimidine ring itself is a key pharmacophore found in numerous biologically active molecules, including several approved drugs. The substituents at the 4 and 5 positions of the pyrimidine ring in this compound are crucial for its utility in rational drug design. The chlorine atom at the C4 position and the bromomethyl group at the C5 position serve as reactive handles that allow for predictable modifications and targeted interactions with biological macromolecules.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, where systematic modifications of a lead compound are made to understand their effect on biological activity. drugdesign.org For this compound, SAR studies would focus on systematically replacing the chloro and bromomethyl groups to explore the chemical space around the pyrimidine core and optimize interactions with a target protein.

The reactive nature of the C-Br and C-Cl bonds allows for the synthesis of a diverse library of analogues. For instance, the bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with amines, thiols, or alcohols to introduce a wide variety of side chains. Similarly, the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr).

An illustrative SAR campaign could involve:

Modification of the Bromomethyl Group: Replacing the bromine with different functionalities (e.g., amines, ethers, thioethers) to probe for hydrogen bonding or hydrophobic interactions within a target's binding site.

Substitution of the Chloro Group: Introducing various substituents at the C4 position to modulate the electronic properties of the pyrimidine ring and explore different binding pockets.

Combined Modifications: Systematically altering both positions to map the binding site and enhance potency and selectivity.

The following table outlines a hypothetical SAR study based on the this compound scaffold.

| Compound | R1 (at C4) | R2 (at C5) | Hypothetical Target Interaction | Predicted Activity |

| Lead | -Cl | -CH2Br | Covalent modification via bromomethyl | Moderate |

| Analogue 1 | -NH2 | -CH2Br | Additional H-bond from amino group | Improved |

| Analogue 2 | -OCH3 | -CH2Br | Altered electronics, potential steric clash | Variable |

| Analogue 3 | -Cl | -CH2NH-Aryl | Probing hydrophobic pocket with aryl group | Potentially Improved |

| Analogue 4 | -Cl | -CH2OH | Introduction of H-bond donor/acceptor | Variable |

Molecular Modeling and Docking

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. mdpi.comnih.gov For this compound, molecular modeling can be instrumental in predicting its interactions with a biological target, thereby guiding the design of more potent and selective inhibitors. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com In the context of our lead compound, docking studies would be used to:

Visualize the binding mode of the 4-chloropyrimidine (B154816) core within the active site of a target protein.

Predict how modifications at the C4 and C5 positions will affect the binding affinity and orientation.

Identify key amino acid residues that interact with the compound, providing insights for further optimization.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, showing how the system behaves over time. mdpi.com This can help to:

Assess the stability of the predicted binding pose from docking studies.

Understand the role of solvent molecules in the binding event.

Predict the conformational changes in the protein upon ligand binding.

Computational tools like Density Functional Theory (DFT) can be employed to predict the reactivity of the bromomethyl and chloro-substituents, guiding the choice of chemical reactions for analogue synthesis.

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. nih.govmedchemexpress.com These fragments are then grown or linked together to produce a more potent lead compound. The 4-chloro-5-substituted pyrimidine core can be considered a valuable fragment in FBDD campaigns.

The process would typically involve:

Fragment Screening: A library of fragments, including simple pyrimidine derivatives, would be screened against the target protein using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).

Hit Identification: If a fragment like 4-chloropyrimidine shows binding, its binding mode is determined.

Fragment Elaboration: The identified fragment is then "grown" by adding functional groups to improve its affinity. The known reactivity of the chloro and a placeholder group at C5 on the pyrimidine ring makes this an ideal starting point for chemical elaboration. For example, if 4-chloropyrimidine binds, the next step could be to synthesize and test derivatives with small substituents at the C5 position to probe for nearby pockets.

The table below illustrates how the functionalized pyrimidine core can be utilized in an FBDD approach.

| Stage | Compound/Fragment | Molecular Weight (Da) | Binding Affinity (KD) | Strategy |

| Initial Hit | 4-chloropyrimidine | ~114 | Weak (mM range) | Identification of core scaffold binding |

| Fragment Growth | 4-chloro-5-methylpyrimidine (B1314200) | ~128 | Improved (high µM range) | Probing adjacent hydrophobic pocket |

| Lead Generation | 5-(aminomethyl)-4-chloropyrimidine derivative | >250 | Potent (nM range) | Extending into solvent-exposed region to pick up key interactions |

The functionalized pyrimidine core of this compound, with its inherent reactivity and drug-like properties, serves as a powerful starting point for various rational drug design strategies in preclinical medicinal chemistry research.

Mechanistic and Theoretical Investigations of 5 Bromomethyl 4 Chloropyrimidine Transformations

Elucidation of Reaction Mechanisms in Key Chemical Transformations

The chemical behavior of 5-(bromomethyl)-4-chloropyrimidine is dominated by the presence of two reactive sites: the electrophilic carbon of the bromomethyl group and the carbon atom at the 4-position of the pyrimidine (B1678525) ring, which is susceptible to nucleophilic aromatic substitution.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions . This reactivity stems from the electron-withdrawing nature of the adjacent pyrimidine ring and the bromine atom, which polarizes the C-Br bond, making the methylene (B1212753) carbon an excellent electrophile. Reactions with various nucleophiles, such as amines, thiols, and alcohols, readily occur at this position. The mechanism of these substitutions can proceed through either a concerted bimolecular (S(_N)2) pathway or a stepwise unimolecular (S(_N)1) pathway. The specific mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Given the primary nature of the benzylic-like carbon, an S(_N)2 mechanism is generally expected. However, the potential for resonance stabilization of a carbocation intermediate by the pyrimidine ring might allow for an S(_N)1 pathway under certain conditions.

The chlorine atom at the C4 position of the pyrimidine ring can be displaced through nucleophilic aromatic substitution (S(_N)Ar) . The electron-deficient nature of the pyrimidine ring, further enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles. S(_N)Ar reactions typically proceed via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov However, recent studies on other heterocyclic systems suggest that concerted S(_N)Ar mechanisms, where bond formation and bond cleavage occur in a single step, are also possible, particularly for heterocyclic compounds. nih.gov The lability of the methylthio group in a similar compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, has been demonstrated in reactions with an excess of sodium methoxide, leading to the substitution of both the chloro and methylthio groups. rsc.org This suggests that the 4-position of the pyrimidine ring in this compound is a viable site for nucleophilic attack.

In some instances, more complex reaction mechanisms can be observed. For example, in related pyrimidine systems, the occurrence of an S(_N)(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) has been reported, leading to ring transformation products. While not directly documented for this compound, the possibility of such rearrangements under specific reaction conditions with strong nucleophiles like amide ions should be considered.

Computational Chemistry and Molecular Modeling Studies of Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer deep insights into reaction pathways, transition states, and the factors governing reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on various pyrimidine derivatives have demonstrated the utility of computational models in predicting their biological activity. nih.gov These studies often rely on molecular descriptors calculated from the 2D or 3D structure of the molecules to build predictive models. For instance, a QSAR model for a series of uracil (B121893) and pyrimidine derivatives highlighted the importance of specific molecular descriptors in correlating with antiproliferative activity. nih.gov While a specific QSAR study for this compound is not available, such approaches could be valuable in designing new derivatives with desired properties.

Molecular docking is another computational technique frequently employed to study the interaction of pyrimidine derivatives with biological targets. For example, molecular modeling studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors have been used to understand their binding modes and guide the design of more potent inhibitors. rsc.orgjournaljpri.com Similar approaches could be applied to this compound derivatives to explore their potential as enzyme inhibitors or receptor ligands.

Table 1: Computational Methods in the Study of Pyrimidine Derivatives

| Computational Method | Application | Example Study |

| QSAR | Predicting biological activity based on molecular structure. | A data-driven machine learning QSAR was developed for a dataset of pyrimidine and uracil compounds to predict antiproliferative activity. mdpi.com |

| Molecular Docking | Simulating the interaction of a molecule with a biological target. | Molecular docking studies were carried out to understand the anti-inflammatory activity of novel pyrimidine derivatives. journaljpri.com |

| DFT Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. | DFT calculations were used to study the electronic properties and reactivity of halogenated cytosine. acs.org |

| Molecular Dynamics | Simulating the dynamic behavior of molecules and their interactions over time. | MD simulations could be used to study the conformational flexibility and interactions of this compound in different environments. |

While direct computational studies on the reaction mechanisms of this compound are limited in the literature, theoretical investigations of nucleophilic substitution reactions on related systems provide a framework for understanding its reactivity. Computational analysis of S(_N)Ar reactions on other aromatic systems has been instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov Applying these methods to the reactions of this compound would provide valuable data on transition state energies, reaction barriers, and the influence of substituents on the reaction pathway.

Electronic Structure Analysis and Conformational Preferences

The electronic structure and conformational flexibility of this compound are key determinants of its reactivity and interaction with other molecules.

Electronic Structure Analysis using quantum chemical methods can reveal important information about the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which correspond to the sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the regions around the nitrogen atoms are expected to be electron-rich (nucleophilic), while the carbon of the bromomethyl group and the C4 carbon are anticipated to be electron-poor (electrophilic).

Frontier Molecular Orbital (FMO) theory provides another lens through which to view reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape relate to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the pyrimidine ring and the bromine atom, while the LUMO is expected to have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds, as well as the π* orbitals of the pyrimidine ring. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the bonding and charge distribution within the molecule. NBO analysis can quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, which can be used to understand hyperconjugative and resonance effects that influence stability and reactivity.

Table 2: Key Electronic and Structural Properties

| Property | Description | Relevance to Reactivity |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. |

| Natural Bond Orbitals (NBOs) | Localized orbitals that describe the Lewis-like bonding structure. | Reveals details of bonding, charge distribution, and delocalization effects. |

| Conformational Isomers | Different spatial arrangements of atoms due to rotation around single bonds. | Can influence steric accessibility of reactive sites and overall molecular shape. |

Future Perspectives and Emerging Research Directions for 5 Bromomethyl 4 Chloropyrimidine

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals. mdpi.com For pyrimidine (B1678525) derivatives, this includes the use of greener solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce environmental impact. nih.govresearchgate.net Future synthetic strategies for 5-(bromomethyl)-4-chloropyrimidine are likely to move away from traditional methods that may use hazardous reagents or generate significant waste.

Key areas of development are expected to include:

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and potential for straightforward scaling-up. growingscience.comnih.gov The synthesis of various heterocyclic compounds, including pyrimidines, has been shown to be more efficient under flow conditions, often leading to higher yields and shorter reaction times. growingscience.comnih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve product yields for the synthesis of heterocyclic compounds like pyrimido[4,5-d]pyrimidine (B13093195) systems. biosynth.com

Novel Catalysis: The exploration of biocatalysts or heterogeneous catalysts could lead to more selective and environmentally benign synthetic routes. Research on the use of deep eutectic solvents (DES) as both solvent and catalyst in the synthesis of pyrimidine derivatives showcases a move towards more sustainable reaction media. gsconlinepress.com

These approaches align with the broader goals of green chemistry to design chemical processes that are safer, more energy-efficient, and produce less waste. mdpi.comresearchgate.net

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms. scilit.com These platforms, often integrating flow chemistry and robotic handling, enable the rapid and reproducible synthesis of numerous derivatives from a common scaffold.

The structure of this compound, with its two distinct reactive sites, makes it an ideal candidate for inclusion in such automated systems. The chloropyrimidine moiety can undergo nucleophilic substitution, while the bromomethyl group allows for a different set of coupling reactions. This dual reactivity would allow for the generation of diverse molecular libraries through automated, parallel, or sequential reaction sequences. The integration of this compound into automated platforms could significantly accelerate the discovery of new bioactive molecules and functional materials by systematically exploring the chemical space around the pyrimidine core.

Exploration of Novel Preclinical Biological Applications and Target Identification

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer and antiviral to antimicrobial agents. scilit.com While the biological profile of this compound itself is not extensively detailed in preclinical studies, its potential as a scaffold for new therapeutic agents is significant.

Future research is anticipated to focus on:

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. scilit.com Derivatives of this compound could be synthesized and screened against various kinase panels to identify new inhibitors for targets implicated in cancer and other diseases. For instance, thienopyrimidine derivatives have been investigated as inhibitors of targets like Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia.

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is central to many antiviral and antimicrobial drugs. scilit.com New derivatives could be explored for activity against a range of pathogens, including resistant strains.

Inhibitors of Brassinosteroid Biosynthesis: Research has shown that certain 5-substituted pyrimidine derivatives can act as inhibitors of brassinosteroid biosynthesis in plants, suggesting potential applications in agriculture or as probes for studying steroid signaling pathways. nih.gov

A crucial aspect of this research will be the identification of specific biological targets for any newly synthesized active compounds. Modern chemical biology approaches, including affinity-based proteomics and activity-based protein profiling, will be instrumental in elucidating the mechanism of action of novel derivatives.

Applications in Materials Science Beyond Biological Contexts (e.g., Functional Polymers, Organic Electronics)

The utility of pyrimidine-based compounds is not limited to the biological realm; they also possess properties that are of interest in materials science. growingscience.com For example, certain pyrimidine derivatives have been investigated for their fluorescent properties and applications in organic light-emitting diodes (OLEDs). growingscience.com

Emerging research could see this compound being used in the development of:

Functional Polymers: The bifunctional nature of this compound makes it a potential monomer or cross-linking agent for the synthesis of novel polymers. The incorporation of the pyrimidine unit could impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metals. The Kabachnik-Fields reaction, for instance, has been used to create functional polymers with chelating properties. mdpi.com

Organic Electronics: The electron-deficient nature of the pyrimidine ring suggests that its derivatives could be explored as n-type materials in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The reactive handles on this compound would allow for its facile incorporation into larger conjugated systems designed for specific electronic functions.

The exploration of these non-biological applications represents a promising and relatively untapped area of research for this versatile chemical building block.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-4-chloropyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of brominated pyrimidines typically involves reductive amination or nucleophilic substitution. For example, 5-bromo-2-chloropyrimidin-4-amine is synthesized by reducing 5-bromo-2-chloro-4-nitropyrimidine with stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline extraction and recrystallization from acetonitrile (yield: 90%) . Key optimization parameters include:

- Temperature control : Maintaining 273 K during reduction prevents side reactions.

- Solvent selection : Acetonitrile is optimal for recrystallization due to its polarity and solubility profile.

- Purification : Successive recrystallization improves purity, as evidenced by a sharp melting point (460–461 K) .

Q. How can the purity and structural identity of this compound be verified?

Methodological Answer:

- Melting Point Analysis : A narrow melting range (e.g., 460–461 K) indicates high purity .

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths (e.g., Br–C: ~1.89 Å, Cl–C: ~1.73 Å) and planarity (r.m.s. deviation: 0.087 Å for the pyrimidine ring) .

- Spectroscopy : Use H NMR to identify N–H protons (freely refined in difference Fourier maps) and C NMR to distinguish bromomethyl (δ ~30 ppm) and chloropyrimidine carbons .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear chemical-resistant gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood to mitigate inhalation risks, as brominated compounds often release toxic vapors .

- First Aid : Immediate flushing with water for eye exposure (15 minutes) and soap wash for skin contact .

Advanced Research Questions

Q. How do hydrogen-bonding networks in this compound crystals influence its stability and reactivity?

Methodological Answer: In the crystal lattice, N7–H72···N3 and N7–H71···N1 hydrogen bonds form a 2D supramolecular network in the bc plane (Fig. 2, Table 2 in ). This network:

- Enhances thermal stability by increasing lattice energy.

- Affects solubility : Strong intermolecular interactions reduce solubility in non-polar solvents.

- Guides reactivity : Hydrogen-bonded dimers may sterically hinder electrophilic substitution at specific positions.

Q. How can discrepancies in spectroscopic or crystallographic data for brominated pyrimidines be resolved?

Methodological Answer:

- Comparative Analysis : Cross-reference X-ray data (e.g., bond angles ±0.02 Å, torsion angles ±0.5°) with computational models (DFT calculations) .

- Controlled Replicates : Repeat syntheses under identical conditions to rule out procedural variability.

- Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups and molecular weight (e.g., MW = 193.42 for CHBrClN) .

Q. What strategies enable selective functionalization of the bromomethyl group in this compound?

Methodological Answer:

- Cross-Coupling Reactions : Use Suzuki–Miyaura coupling with arylboronic acids (e.g., 4-bromophenyl derivatives) to replace the bromine atom while preserving the chloropyrimidine moiety .

- Nucleophilic Substitution : React with amines (e.g., NH/EtOH) to form 4-chloro-5-(aminomethyl)pyrimidine.

- Protection-Deprotection : Temporarily protect the chloropyrimidine ring with trimethylsilyl groups to direct reactivity toward the bromomethyl site .

Q. How do solvent polarity and temperature affect the supramolecular assembly of this compound?

Methodological Answer:

- Polar Solvents (e.g., DMSO) : Disrupt hydrogen bonding, leading to monomeric species.

- Non-Polar Solvents (e.g., Toluene) : Promote dimerization via N–H···N interactions (observed in XRD, Fig. 2 ).

- Temperature Effects : Cooling (-20°C) stabilizes crystalline phases, while heating (>100°C) may cleave Br–C bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.